molecular formula C24H23N3O5S2 B2435827 N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252822-11-9

N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2435827
CAS No.: 1252822-11-9
M. Wt: 497.58
InChI Key: RRRGJXARJHNAQO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-30-16-6-4-5-15(11-16)13-27-23(29)22-19(9-10-33-22)26-24(27)34-14-21(28)25-18-8-7-17(31-2)12-20(18)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRGJXARJHNAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is C25H28N4O5SC_{25}H_{28}N_{4}O_{5}S, and it is characterized by the presence of methoxy groups which are known to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Tyrosine Kinase Inhibition : The compound has shown significant inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase. In vitro studies indicate an IC50 value of approximately 13 nM against specific cancer cell lines such as NCI-H1975 and A549, suggesting potent antitumor properties .
  • Antimicrobial Activity : Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that modifications in the pyrimidine structure can lead to enhanced activity against various bacterial strains . The presence of methoxy groups in the compound may contribute to its effectiveness against pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosine Kinase InhibitionIC50 = 13 nM against EGFR
Antimicrobial ActivityEffective against E. coli, S. aureus
CytotoxicitySignificant against cancer cell lines

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives, including the target compound. Results demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity in human cancer cell lines, indicating a promising avenue for cancer therapy .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The results highlighted that compounds with specific substitutions showed superior activity against both Gram-positive and Gram-negative bacteria. The target compound's methoxy substitutions are hypothesized to enhance membrane permeability, leading to increased efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of methoxy groups at positions 2 and 4 on the phenyl ring significantly enhances biological activity. Modifications in the thieno[3,2-d]pyrimidine core also play a crucial role in determining the compound's potency against various biological targets .

Scientific Research Applications

The compound N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and case studies.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. Studies show that similar compounds can lead to cell cycle arrest in various cancer cell lines.
  • Case Study : A study on a related thienopyrimidine derivative demonstrated cytotoxic effects against leukemia cell lines (IC50 values ranging from 0.5 to 1.5 µM). The compound inhibited cell proliferation and induced apoptosis through the down-regulation of anti-apoptotic proteins.

Antimicrobial Properties

Thienopyrimidine derivatives have also been investigated for their antimicrobial activity:

  • Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of critical cellular processes in bacteria and fungi.
  • Case Study : In vitro studies have shown that derivatives similar to this compound exhibit potent activity against various pathogens, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways:

  • Biological Relevance : By inhibiting these enzymes, the compound could potentially modulate various physiological processes, making it a candidate for further pharmacological studies.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialDisrupts cellular processes in microbes
Enzyme InhibitionModulates signaling pathways

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates validated?

The synthesis involves multi-step organic reactions, including cyclization of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl-acetamide coupling. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux in polar solvents (e.g., ethanol, DMF) .
  • Sulfanyl linkage : Thiol-disulfide exchange or nucleophilic substitution using potassium carbonate as a base .
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (1H/13C) and mass spectrometry confirm intermediate structures .

Q. Which solvents and catalysts optimize reaction efficiency?

  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution, while ethanol or toluene stabilizes cyclization steps .
  • Catalysts : Triethylamine or potassium carbonate facilitates deprotonation during sulfanyl-acetamide coupling .

Q. How do functional groups influence reactivity and stability?

  • Sulfanyl group : Participates in redox and substitution reactions, enabling derivatization (e.g., oxidation to sulfoxides) .
  • Methoxy groups : Electron-donating effects stabilize aromatic rings but may undergo demethylation under acidic conditions .
  • Stability : Labile under extreme pH (>10 or <2) or prolonged heat (>100°C), requiring storage at 4°C in inert atmospheres .

Q. What analytical techniques confirm structural integrity?

  • NMR : 1H/13C spectra verify substituent positions and purity (e.g., methoxy singlet at ~3.8 ppm, thieno-protons at 6.5–7.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sulfanyl coupling .
  • Solvent gradients : Sequential use of DMF (for solubility) and ethanol (for precipitation) improves yield by 15–20% .
  • Catalyst screening : Switching from triethylamine to DBU increases coupling efficiency in sterically hindered intermediates .

Q. What structure-activity relationships (SAR) guide biological activity modulation?

  • Thieno-pyrimidine core : Rigidity enhances target binding affinity (e.g., kinase inhibition) .
  • Methoxy substitutions : 2,4-Dimethoxy on phenyl improves solubility but reduces metabolic stability compared to halogenated analogs .
  • Sulfanyl flexibility : Replacing sulfur with methylene decreases activity by 50%, highlighting its role in target interactions .

Q. How to resolve contradictions in reported biological activity data?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce discrepancies in IC50 values .
  • Metabolic interference : Use liver microsome assays to account for demethylation or sulfoxidation in vitro .

Q. What crystallization strategies improve X-ray diffraction quality?

  • Solvent pairs : Slow evaporation of methanol/ethyl acetate (1:1) yields block-like crystals with reduced disorder .
  • Temperature ramping : Gradual cooling (2°C/hr) from 50°C to 4°C enhances crystal lattice integrity .

Q. How can computational modeling predict target interactions?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to map sulfanyl and pyrimidine interactions with ATP-binding pockets .
  • MD simulations : Simulate 100-ns trajectories to assess stability of ligand-protein complexes .

Q. What degradation pathways occur under accelerated stress conditions?

  • Hydrolysis : Methoxy groups degrade to phenolic byproducts in acidic buffers (pH 3) via SN1 mechanisms .
  • Thermal degradation : Above 150°C, thieno-pyrimidine ring undergoes retro-Diels-Alder cleavage, detected via GC-MS .

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